molecular formula C12H15F3N2O B1400362 [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241911-23-8

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Cat. No. B1400362
M. Wt: 260.26 g/mol
InChI Key: HUMNJNOLSMIJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1094436-83-5 . It has a molecular weight of 260.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.26 . It is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Biological Applications

  • Development of Neurokinin-1 Receptor Antagonists : Compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibits properties as an orally active, water-soluble neurokinin-1 receptor antagonist with high solubility in water, indicating its potential applications in treating emesis and depression (Harrison et al., 2001).

  • Catalyst Development for Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine has been synthesized and used to create N-heterocyclic ruthenium(II) complexes, serving as efficient catalysts in transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

  • Synthesis of Heterocyclic Compounds : The bis-heterocyclic compound ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) showcases a synthesis process with potential applications in developing complex molecular architectures (Blanco-Carapia et al., 2022).

  • Insights into Enzyme Inhibition : Triazolyl substituted tetrahydrobenzofuran derivatives, including compounds with morpholin-4-ylmethyl groups, have been studied for their interaction mechanisms with H+, K+-ATPase, offering computational insights that could inform the rational design of novel inhibitors for this enzyme (Luo et al., 2015).

  • Chiral Synthesis and Discrimination : Research on the chiral discrimination of molecules such as [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride provides insights into enantioselectivity and molecular interactions (Bereznitski et al., 2002).

properties

IUPAC Name

[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNJNOLSMIJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.